(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid
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Overview
Description
(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is a compound that belongs to the class of tetrazole-containing amino acids Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid typically involves the introduction of the tetrazole ring onto an amino acid backbone. One common method is the cycloaddition reaction between an azide and a nitrile, forming the tetrazole ring. The reaction conditions often require the presence of a catalyst, such as copper(I) salts, and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, such as crystallization or chromatography, would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the amino acid backbone.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the tetrazole ring or the amino acid backbone are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetrazole N-oxides, while reduction can yield various reduced tetrazole derivatives.
Scientific Research Applications
(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and protein modifications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-methyl-2-(1H-1,2,3-triazol-1-yl)pentanoic acid: Similar structure but contains a triazole ring instead of a tetrazole ring.
(2S)-3-methyl-2-(1H-imidazol-1-yl)pentanoic acid: Contains an imidazole ring, another nitrogen-containing heterocycle.
(2S)-3-methyl-2-(1H-pyrazol-1-yl)pentanoic acid: Contains a pyrazole ring, which is also a five-membered nitrogen-containing ring.
Uniqueness
(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. The tetrazole ring is known for its stability and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
(2S,3R)-3-methyl-2-(tetrazol-1-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3-5(2)6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVFWZCIQNAKHY-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C=NN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)N1C=NN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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